molecular formula C22H24F6N4O2 B13435703 Sitagliptin impurity F

Sitagliptin impurity F

Numéro de catalogue: B13435703
Poids moléculaire: 490.4 g/mol
Clé InChI: KXZDIEYEXQRASS-ZIAGYGMSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sitagliptin impurity F is a by-product formed during the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds can arise from various sources, including raw materials, intermediates, and degradation products. The presence of impurities can affect the efficacy and safety of the drug, making it crucial to identify and control them.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin impurity F involves several synthetic routes. One common method includes the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach involves reducing the enamine intermediate with sodium borohydride, followed by resolution of the racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Sitagliptin impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its formation and subsequent transformation during the synthesis of Sitagliptin.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium borohydride for reduction, acetic anhydride for acetylation, and various solvents such as tetrahydrofuran (THF) and methanol . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are subsequently purified and characterized using analytical techniques such as HPLC and mass spectrometry .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Sitagliptin impurity F include other impurities formed during the synthesis of Sitagliptin, such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin . These impurities share structural similarities and are formed through related synthetic pathways.

Uniqueness: this compound is unique in its specific formation pathway and its potential impact on the overall quality of Sitagliptin. Its identification and control are crucial for ensuring the safety and efficacy of Sitagliptin as a therapeutic agent .

Activité Biologique

Sitagliptin, a widely used medication for managing type 2 diabetes, is known to have several impurities, one of which is Sitagliptin impurity F. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations. This article delves into the synthesis, characterization, and biological implications of this compound, supported by relevant data tables and research findings.

1. Overview of Sitagliptin and Its Impurities

Sitagliptin functions primarily as a dipeptidyl peptidase IV (DPP-4) inhibitor, enhancing incretin levels to regulate glucose metabolism. However, during its synthesis and storage, various impurities can arise, potentially impacting its pharmacological profile. Among these impurities, this compound has garnered attention due to its structural characteristics and potential biological effects.

2. Synthesis of this compound

The synthesis of this compound typically involves several chemical reactions including reduction, oxidation, and condensation reactions. A notable method includes using 2,4,5-trifluorophenylacetic acid as a starting material, which undergoes a series of transformations to yield the desired impurity . The efficiency of this synthesis is critical for ensuring high purity levels in pharmaceutical applications.

3. Analytical Methods for Characterization

To assess the presence and concentration of this compound, various analytical techniques are employed:

  • High-Performance Liquid Chromatography (HPLC) : This method allows for the separation and quantification of sitagliptin and its impurities under controlled conditions.
  • Ultraperformance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS) : This highly sensitive technique is used for detecting low concentrations of impurities with high specificity .

Table 1: Analytical Parameters for HPLC Method

ParameterValue
ColumnGemini C18
Mobile Phase AKH2PO4 buffer
Flow Rate1.0 mL/min
Wavelength220 nm
Column Temperature35 °C

4. Biological Activity and Toxicological Assessment

The biological activity of this compound has not been extensively studied; however, existing research indicates that impurities can influence the pharmacodynamic properties of sitagliptin. For instance, related impurities have shown potential genotoxic effects, necessitating rigorous testing to evaluate their safety profiles .

Case Study: Genotoxicity Evaluation

A study evaluated the genotoxic potential of various sitagliptin-related impurities using in vitro assays. Results indicated that some impurities could induce DNA damage at certain concentrations, raising concerns about long-term exposure in patients undergoing sitagliptin therapy .

5. Regulatory Considerations

Regulatory bodies such as the FDA emphasize the importance of controlling drug impurities due to their potential impact on drug safety and efficacy. For this compound, it is essential to establish acceptable limits to ensure patient safety while maintaining therapeutic effectiveness .

6. Conclusion

This compound presents a complex challenge in pharmaceutical development due to its potential biological activity and implications for patient safety. Ongoing research into its synthesis, characterization, and biological effects is crucial for ensuring that sitagliptin formulations remain safe and effective for diabetes management.

Future studies should focus on:

  • Comprehensive toxicological assessments.
  • Long-term stability studies to monitor impurity formation.
  • Development of robust analytical methods for routine quality control.

Continued vigilance in monitoring sitagliptin and its impurities will help mitigate risks associated with their use in clinical settings.

Propriétés

Formule moléculaire

C22H24F6N4O2

Poids moléculaire

490.4 g/mol

Nom IUPAC

(3R)-3-amino-N-[2-[[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]amino]ethyl]-4-(2,4,5-trifluorophenyl)butanamide

InChI

InChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1

Clé InChI

KXZDIEYEXQRASS-ZIAGYGMSSA-N

SMILES isomérique

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)NCCNC(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)N

SMILES canonique

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.